molecular formula C14H15NO4S2 B5860520 2-(methylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one

2-(methylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one

Cat. No. B5860520
M. Wt: 325.4 g/mol
InChI Key: PZRLLNQCJVABHX-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(methylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one, also known as MTB-TMZ, is a synthetic compound with potential biological activities. It belongs to the family of thiazole derivatives and has been studied for its potential use in the field of medicine.

Mechanism of Action

The exact mechanism of action of 2-(methylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to induce apoptosis in cancer cells and exhibit anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

2-(methylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activities. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several potential future directions for research involving 2-(methylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one. These include further studies to determine its mechanism of action, its potential use as a therapeutic agent for various diseases, and the development of new derivatives with improved biological activities. Additionally, studies are needed to determine its safety and efficacy in vivo and to explore its potential use in combination with other drugs.

Synthesis Methods

2-(methylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one can be synthesized through a multistep process involving the condensation of 2-aminothiazole with 2,4,6-trimethoxybenzaldehyde in the presence of an acid catalyst. The resulting Schiff base is then reduced with sodium borohydride to yield the final product.

Scientific Research Applications

2-(methylthio)-4-(2,4,6-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been studied for its potential use in various fields of research, including medicinal chemistry, pharmacology, and drug discovery. It has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities in vitro.

properties

IUPAC Name

(4Z)-2-methylsulfanyl-4-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-17-8-5-11(18-2)9(12(6-8)19-3)7-10-13(16)21-14(15-10)20-4/h5-7H,1-4H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRLLNQCJVABHX-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=C2C(=O)SC(=N2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=C\2/C(=O)SC(=N2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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